molecular formula C9H7BrF4O B12455921 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol

2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol

Cat. No.: B12455921
M. Wt: 287.05 g/mol
InChI Key: RFVVPTZAWYJXAK-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol is a halogenated organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a brominating agent, followed by reduction to form the desired alcohol. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The resulting bromo compound is then reduced using a suitable reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoroaniline
  • 4-(Trifluoromethoxy)aniline
  • 2-Aminobenzotrifluoride
  • 4-Fluoroaniline
  • 2-Bromoaniline

Uniqueness

2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical properties such as increased hydrophobicity, stability, and reactivity. These properties make it a valuable compound in various synthetic and research applications .

Biological Activity

Structural Characteristics

The compound features a bromo-substituted ethyl group attached to a fluorinated aromatic ring, which contributes to its unique chemical properties. The presence of bromine and trifluoromethyl groups is known to enhance biological activity, particularly in antimicrobial and anticancer applications.

Biological Activity Overview

Research indicates that halogenated phenols, similar to 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol, often exhibit significant antibacterial and antifungal properties. The biological activities associated with this compound include:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial effects against various strains of bacteria.
  • Anticancer Properties : Related compounds have demonstrated anticancer potential through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of halogenated compounds are well-documented. For instance, studies have reported the minimum inhibitory concentrations (MIC) for various bacterial strains:

CompoundBacterial StrainMIC (mg/L)
Example AStaphylococcus aureus1
Example BEscherichia coli2
Example CSalmonella gallinarum0.125

While specific data for this compound is sparse, it is reasonable to hypothesize that it may exhibit similar activity based on structural similarities to known antimicrobial agents .

Anticancer Activity

Research into structurally related compounds has revealed significant anticancer activity. For example, certain fluorinated phenolic compounds have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and H1975 (non-small cell lung cancer). These studies suggest mechanisms involving:

  • Cell Cycle Arrest : Compounds induce G2/M phase arrest, leading to inhibited proliferation.
  • Apoptosis Induction : Upregulation of p21 expression has been observed, indicating a pathway for programmed cell death.

The following table summarizes findings from related studies:

CompoundCell LineMechanism of ActionIC50 (μM)
Compound XA549Apoptosis induction39
Compound YH1975G2/M arrest48

These findings highlight the potential for this compound to exhibit similar anticancer properties .

Properties

Molecular Formula

C9H7BrF4O

Molecular Weight

287.05 g/mol

IUPAC Name

2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H7BrF4O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3,8,15H,4H2

InChI Key

RFVVPTZAWYJXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CBr)O)C(F)(F)F)F

Origin of Product

United States

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